Hydroxyfasudil

Catalog No.
S530170
CAS No.
105628-72-6
M.F
C14H17N3O3S
M. Wt
307.37 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Hydroxyfasudil

CAS Number

105628-72-6

Product Name

Hydroxyfasudil

IUPAC Name

5-(1,4-diazepan-1-ylsulfonyl)-2H-isoquinolin-1-one

Molecular Formula

C14H17N3O3S

Molecular Weight

307.37 g/mol

InChI

InChI=1S/C14H17N3O3S/c18-14-12-3-1-4-13(11(12)5-7-16-14)21(19,20)17-9-2-6-15-8-10-17/h1,3-5,7,15H,2,6,8-10H2,(H,16,18)

InChI Key

ZAVGJDAFCZAWSZ-UHFFFAOYSA-N

SMILES

C1CNCCN(C1)S(=O)(=O)C2=CC=CC3=C2C=CNC3=O

Solubility

Soluble in DMSO

Synonyms

Hydroxy-Fasudil

Canonical SMILES

C1CNCCN(C1)S(=O)(=O)C2=CC=CC3=C2C=CNC3=O

Description

The exact mass of the compound Hydroxyfasudil is 307.0991 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Sulfones - Sulfonamides - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Hydroxyfasudil is a medication being explored in scientific research for its potential therapeutic effects in various conditions. Its primary mechanism of action involves inhibiting an enzyme called Rho-kinase. Rho-kinase plays a crucial role in regulating cellular functions like contraction, migration, and adhesion []. By inhibiting this enzyme, hydroxyfasudil can potentially influence various biological processes.

Potential Applications in Cardiovascular Research

One area of research focuses on the potential benefits of hydroxyfasudil for cardiovascular health. Studies suggest it might improve blood flow by relaxing blood vessels, potentially offering benefits for conditions like hypertension and coronary artery disease []. Research suggests hydroxyfasudil may also improve endothelial function, which is the health of the inner lining of blood vessels [].

Hydroxyfasudil is a selective inhibitor of Rho-associated protein kinase, specifically targeting Rho-kinase 1 and Rho-kinase 2. It is recognized for its potential therapeutic applications in various neurological disorders and cardiovascular diseases due to its ability to modulate cellular signaling pathways associated with inflammation, apoptosis, and vascular smooth muscle contraction. The chemical formula for hydroxyfasudil is C14H17N3O3SC_{14}H_{17}N_{3}O_{3}S, with a molecular weight of approximately 307.37 g/mol .

Hydroxyfasudil acts as a specific inhibitor of ROCK, a signaling molecule involved in actin cytoskeleton organization, cell migration, and smooth muscle contraction [, ]. By inhibiting ROCK, Hydroxyfasudil can potentially relax blood vessels, reduce intraocular pressure, and promote neuroprotection [, ].

As Hydroxyfasudil is primarily under investigation, comprehensive safety data is still emerging. However, studies suggest good oral bioavailability and a tolerable safety profile at tested doses []. Further research is needed to fully understand potential side effects and interactions with other medications [].

Hydroxyfasudil primarily acts by inhibiting the RhoA/Rho-kinase signaling pathway, which plays a crucial role in various cellular processes including cytoskeletal organization and cell motility. The mechanism involves the phosphorylation of multiple substrates that lead to changes in gene expression and cellular behavior. In vitro studies have demonstrated that hydroxyfasudil can reverse the effects of pro-apoptotic signals induced by agents like propofol, thereby reducing neuronal apoptosis .

Hydroxyfasudil exhibits significant biological activity, particularly in neuroprotection and anti-inflammatory responses. Its inhibition of Rho-kinase has shown promise in reducing neurotoxic effects in pediatric patients undergoing anesthesia with propofol, as it mitigates hippocampal neuron apoptosis and cognitive impairments . Additionally, hydroxyfasudil has been studied for its effects on bladder inflammation associated with cystitis, suggesting its broader therapeutic potential in urological conditions .

The synthesis of hydroxyfasudil can be achieved through various methods. One notable approach involves the oxidation of isoquinoline using sodium perborate to form isoquinoline-N-oxide, followed by further chemical modifications to yield hydroxyfasudil . Another method reported involves a two-step radiosynthesis to create N-[11C]-methyl-hydroxyfasudil as a potential radiotracer for imaging Rho-kinases .

Hydroxyfasudil has several applications in clinical and experimental settings:

  • Neuroprotection: Used to mitigate neuronal damage during anesthetic procedures.
  • Cardiovascular Health: Investigated for its role in improving cardiac function and reducing vascular smooth muscle contraction.
  • Urological Disorders: Potential therapeutic agent for bladder inflammation.
  • Research Tool: Employed in studies aimed at understanding the RhoA/Rho-kinase signaling pathway and its implications in various diseases .

Hydroxyfasudil interacts with several biological pathways and compounds. It modulates the activity of RhoA and influences the expression of various apoptotic proteins such as Bcl2, Bak, Bax, and Bad, effectively altering the balance between pro-apoptotic and anti-apoptotic signals within cells . Furthermore, it has been shown to reduce inflammatory cytokines, which may contribute to its therapeutic effects in inflammatory conditions .

Hydroxyfasudil shares structural similarities and functional roles with several other compounds that inhibit Rho-kinases. Here are some comparable compounds:

Compound NameChemical StructureUnique Features
FasudilC₁₄H₁₇N₃O₃SParent compound; less selective than hydroxyfasudil.
Y-27632C₁₄H₁₈N₂O₂More potent Rho-kinase inhibitor; used in research.
GSK269962C₁₈H₁₈N₄O₃Selective for Rho-associated kinases; potential cancer therapy.
H1152C₁₄H₁₅N₃O₂SSelective inhibitor; shows effects on vascular smooth muscle cells.

Hydroxyfasudil's uniqueness lies in its dual inhibitory action on both Rho-kinase 1 and 2, as well as its specific applications in neuroprotection during anesthesia, making it particularly valuable in pediatric medicine .

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

0.2

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

307.09906259 g/mol

Monoisotopic Mass

307.09906259 g/mol

Heavy Atom Count

21

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

EYH4AU7P63

Other CAS

105628-72-6

Wikipedia

HYDROXYFASUDIL

Dates

Modify: 2023-08-15
1: Ray P, Wright J, Adam J, Boucharens S, Black D, Brown AR, Epemolu O, Fletcher D, Huggett M, Jones P, Laats S, Lyons A, de Man J, Morphy R, Sherborne B, Sherry L, Straten Nv, Westwood P, York M. Optimisation of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors. Bioorg Med Chem Lett. 2011 Feb 15;21(4):1084-8. doi: 10.1016/j.bmcl.2010.12.104. Epub 2010 Dec 28. PubMed PMID: 21251828.
2: Maeda A, Yano T, Itoh Y, Kakumori M, Kubota T, Egashira N, Oishi R. Down-regulation of RhoA is involved in the cytotoxic action of lipophilic statins in HepG2 cells. Atherosclerosis. 2010 Jan;208(1):112-8. doi: 10.1016/j.atherosclerosis.2009.07.033. Epub 2009 Jul 23. PubMed PMID: 19683239.
3: Huang L, Li Q, Li H, He Z, Cheng Z, Chen J, Guo L. Inhibition of intracellular Ca2+ release by a Rho-kinase inhibitor for the treatment of ischemic damage in primary cultured rat hippocampal neurons. Eur J Pharmacol. 2009 Jan 14;602(2-3):238-44. doi: 10.1016/j.ejphar.2008.11.053. Epub 2008 Dec 3. PubMed PMID: 19070614.
4: Hinderling PH, Karara AH, Tao B, Pawula M, Wilding I, Lu M. Systemic availability of the active metabolite hydroxy-fasudil after administration of fasudil to different sites of the human gastrointestinal tract. J Clin Pharmacol. 2007 Jan;47(1):19-25. PubMed PMID: 17192498.
5: Scherer EQ, Arnold W, Wangemann P. Pharmacological reversal of endothelin-1 mediated constriction of the spiral modiolar artery: a potential new treatment for sudden sensorineural hearing loss. BMC Ear Nose Throat Disord. 2005 Nov 29;5:10. PubMed PMID: 16316469; PubMed Central PMCID: PMC1315339.
6: Sato S, Ikegaki I, Asano T, Shimokawa H. Antiischemic properties of fasudil in experimental models of vasospastic angina. Jpn J Pharmacol. 2001 Sep;87(1):34-40. PubMed PMID: 11676196.
7: Satoh S, Utsunomiya T, Tsurui K, Kobayashi T, Ikegaki I, Sasaki Y, Asano T. Pharmacological profile of hydroxy fasudil as a selective rho kinase inhibitor on ischemic brain damage. Life Sci. 2001 Aug 10;69(12):1441-53. PubMed PMID: 11531167.
8: Satoh S, Kobayashi T, Hitomi A, Ikegaki I, Suzuki Y, Shibuya M, Yoshida J, Asano T. Inhibition of neutrophil migration by a protein kinase inhibitor for the treatment of ischemic brain infarction. Jpn J Pharmacol. 1999 May;80(1):41-8. PubMed PMID: 10446755.

Explore Compound Types